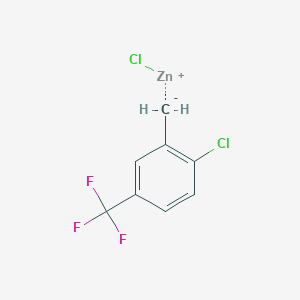
(2-Chloro-5-(trifluoromethyl)benZyl)Zinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloro-5-(trifluoromethyl)benzyl)zinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2-chloro-5-(trifluoromethyl)benzyl)zinc chloride typically involves the reaction of (2-chloro-5-(trifluoromethyl)benzyl) chloride with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
(2-chloro-5-(trifluoromethyl)benzyl) chloride+Zn→(2-chloro-5-(trifluoromethyl)benzyl)zinc chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
化学反应分析
Types of Reactions
(2-chloro-5-(trifluoromethyl)benzyl)zinc chloride undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, aldehydes, and ketones. Typical reaction conditions involve the use of THF as a solvent, with reactions often carried out at low temperatures to control reactivity.
Major Products Formed
The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and hydrocarbons, depending on the specific reaction and reagents used.
科学研究应用
Chemistry
In chemistry, (2-chloro-5-(trifluoromethyl)benzyl)zinc chloride is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it a valuable reagent in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is used to synthesize intermediates for drug development. Its reactivity allows for the creation of novel compounds with potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a key component in various manufacturing processes.
作用机制
The mechanism of action of (2-chloro-5-(trifluoromethyl)benzyl)zinc chloride involves its role as a nucleophile in organic reactions. It reacts with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
- (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride
- (2-chloro-5-(trifluoromethyl)benzyl)zinc bromide
Uniqueness
Compared to similar compounds, (2-chloro-5-(trifluoromethyl)benzyl)zinc chloride offers unique reactivity due to the presence of both chloro and trifluoromethyl groups. These functional groups enhance its nucleophilicity and stability, making it a preferred reagent in various synthetic applications.
属性
分子式 |
C8H5Cl2F3Zn |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
1-chloro-2-methanidyl-4-(trifluoromethyl)benzene;chlorozinc(1+) |
InChI |
InChI=1S/C8H5ClF3.ClH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
VYCOXKDVJHNDLI-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=C(C=CC(=C1)C(F)(F)F)Cl.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
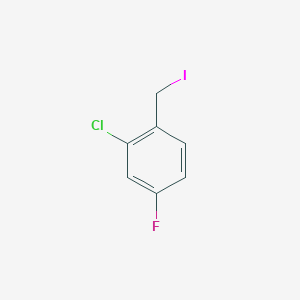

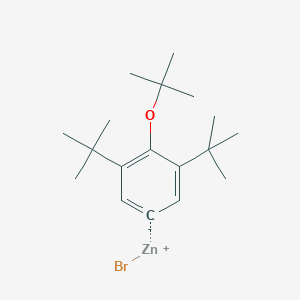
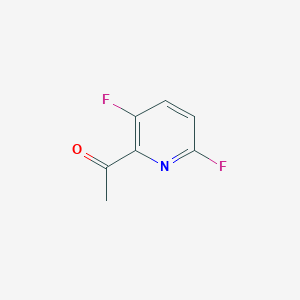

![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
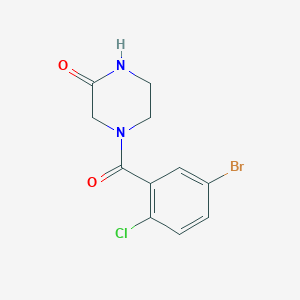
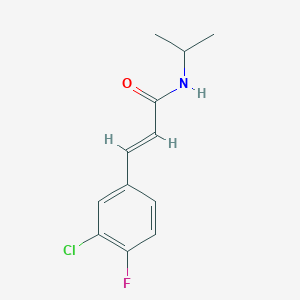
![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
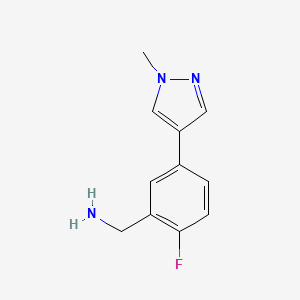
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)

